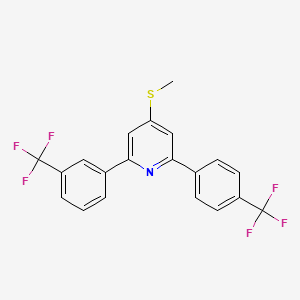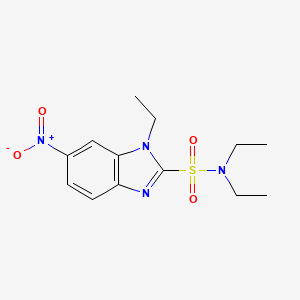
4-(2-methylbutyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-p-(2-Methylbutyl)benzoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a derivative of benzoyl chloride, characterized by the presence of a 2-methylbutyl group attached to the para position of the benzoyl chloride ring. This compound is known for its applications in various chemical reactions and synthesis processes.
Preparation Methods
The synthesis of (+)-p-(2-Methylbutyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-methylbutanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
(+)-p-(2-Methylbutyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation to form more complex derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(+)-p-(2-Methylbutyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as labeling proteins or nucleic acids.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (+)-p-(2-Methylbutyl)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in biological systems, it may target specific amino acid residues in proteins, leading to the formation of covalent bonds and modification of protein function .
Comparison with Similar Compounds
(+)-p-(2-Methylbutyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: The parent compound, which lacks the 2-methylbutyl group.
p-Toluoyl chloride: A derivative with a methyl group at the para position instead of the 2-methylbutyl group.
p-Isobutylbenzoyl chloride: A derivative with an isobutyl group at the para position.
The uniqueness of (+)-p-(2-Methylbutyl)benzoyl chloride lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(2-methylbutyl)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
JTFWIFQALWOEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


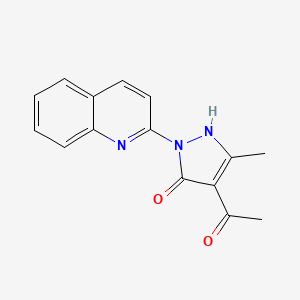
![6-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B8701639.png)
![2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B8701641.png)

![Ethyl 5-methyl-4-oxo-2-piperidinomethyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8701662.png)
![3-{[2-Fluoro-1-(fluoromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoic acid](/img/structure/B8701667.png)
![2-(Benzo[1,3]dioxol-5-yloxy)-nicotinic acid ethyl ester](/img/structure/B8701669.png)
![6-bromo-N-tert-butyl-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8701677.png)
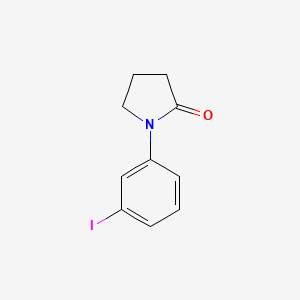
![3-cyano-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8701692.png)
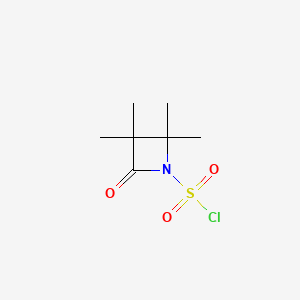
![2,5,6-Trimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B8701707.png)
